molecular formula C6H7F3N2 B12868706 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole

Cat. No.: B12868706
M. Wt: 164.13 g/mol
InChI Key: TXJRILRRKGBLDT-UHFFFAOYSA-N
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Description

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is a heterocyclic compound characterized by the presence of an imidazole ring substituted with two methyl groups and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-dimethylimidazole with trifluoromethylating agents. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an imidazole ring.

    1,5-Dimethyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group, adding different chemical properties.

    3,5-Dimethyl-1-(trifluoromethyl)-1H-pyrazole: Another pyrazole derivative with similar substituents.

Uniqueness

1,5-Dimethyl-4-(trifluoromethyl)-1H-imidazole is unique due to its imidazole ring structure, which imparts different electronic and steric properties compared to pyrazole derivatives. This uniqueness makes it valuable in specific applications where the imidazole ring’s properties are advantageous.

Properties

Molecular Formula

C6H7F3N2

Molecular Weight

164.13 g/mol

IUPAC Name

1,5-dimethyl-4-(trifluoromethyl)imidazole

InChI

InChI=1S/C6H7F3N2/c1-4-5(6(7,8)9)10-3-11(4)2/h3H,1-2H3

InChI Key

TXJRILRRKGBLDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)C(F)(F)F

Origin of Product

United States

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